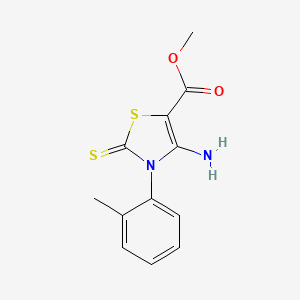
2-((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-isopropylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-isopropylphenyl)acetamide is a synthetic organic compound with potential applications across various scientific disciplines. This complex molecule, due to its unique structural components, offers valuable insights and versatility in chemical, biological, medicinal, and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multi-step organic synthesis techniques, incorporating various reagents and catalysts under controlled conditions. Typical steps may include:
Formation of Tetrazole Ring: : This involves cycloaddition reactions of azides with nitriles, using a suitable solvent like toluene under reflux conditions.
Thioacetylation: : This step introduces the thioamide group by reacting the formed tetrazole with thioacetic acid derivatives.
Acetylation: : The final step involves acetylating the thio-substituted tetrazole with N-(4-isopropylphenyl)acetic anhydride in the presence of a base such as triethylamine.
Industrial Production Methods
On an industrial scale, this compound can be synthesized using batch or continuous flow processes, optimizing yield and minimizing by-products. Catalysts like palladium on carbon (Pd/C) may be employed to facilitate the reactions, while ensuring the process is economically viable.
化学反応の分析
Types of Reactions It Undergoes
Oxidation: : When subjected to oxidizing agents like hydrogen peroxide, the thio group can be converted to sulfoxide or sulfone derivatives.
Reduction: : Using reducing agents such as sodium borohydride can potentially reduce the ketone or ester functionalities within the molecule.
Substitution: : Nucleophilic substitution reactions can occur, particularly at the halogenated positions on the aromatic ring.
Common Reagents and Conditions Used
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide, under acidic or basic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride, typically in anhydrous solvents like ether.
Substitution: : Halogenated solvents or aqueous solutions under controlled pH conditions.
Major Products Formed
Oxidation typically results in sulfoxide or sulfone derivatives, reduction yields alcohols or hydrocarbons, and substitution reactions form a variety of substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic chemistry, this compound is used as a building block for more complex molecules, aiding in the synthesis of novel compounds with potential chemical properties.
Biology
Due to its structural diversity, it can act as a probe or inhibitor in biological assays, helping to elucidate biochemical pathways and interactions.
Medicine
Preclinical studies might explore its potential as a drug candidate, examining its pharmacokinetics and pharmacodynamics.
Industry
In materials science, this compound could be used in the development of polymers, coatings, or as a catalyst in various industrial processes.
作用機序
The mechanism by which this compound exerts its effects largely depends on its interaction with specific molecular targets, such as enzymes or receptors. Its structural components enable it to form hydrogen bonds, π-π interactions, and other non-covalent interactions, thus influencing biological pathways or chemical reactions.
類似化合物との比較
When compared with other tetrazole derivatives, 2-((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-isopropylphenyl)acetamide stands out due to its unique thioamide and ethoxyphenyl groups. Similar compounds like 5-(4-ethoxyphenyl)-1H-tetrazole and 2-(4-isopropylphenyl)-N-acetylacetamide lack this dual substitution, which imparts distinct reactivity and application potential.
Would you like to dive deeper into any specific section?
特性
IUPAC Name |
2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-4-27-18-8-6-5-7-17(18)25-20(22-23-24-25)28-13-19(26)21-16-11-9-15(10-12-16)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAHJUUDQQLYAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-methoxyphenyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2914299.png)
![3-[(4-Methoxyphenyl)morpholin-4-ylmethyl]-2-phenylindol-1-ol](/img/structure/B2914302.png)
![2-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2914303.png)

![N-(4-(6-(4-methoxyphenyl)-8-oxo-4,5,6,7,8,9-hexahydrotetrazolo[5,1-b]quinazolin-9-yl)phenyl)acetamide](/img/structure/B2914306.png)


![N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B2914310.png)




![6-[(4-methylphenyl)sulfanyl]-9H-purin-2-amine](/img/structure/B2914320.png)
![3,4-dimethoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2914322.png)
